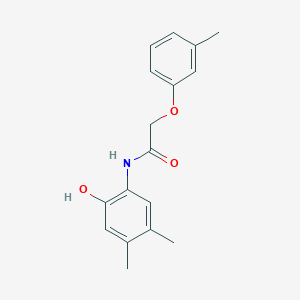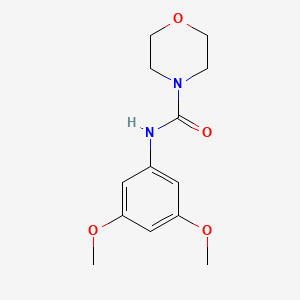
N-(2-hydroxy-4,5-dimethylphenyl)-2-(3-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Introduction The compound N-(2-hydroxy-4,5-dimethylphenyl)-2-(3-methylphenoxy)acetamide is a synthetic chemical entity used in various chemical syntheses and research. While there isn't direct information available on this exact compound, related compounds have been synthesized and studied for various applications, including their effects in biological systems and potential as intermediates in organic synthesis.
Synthesis Analysis The synthesis of related compounds involves the reaction between different acyl chlorides and phenols or anilines in the presence of bases such as potassium carbonate, and solvents like N,N-dimethylformamide (DMF). For example, compounds such as N-methyl-2-(4-phenoxyphenoxy)acetamide are synthesized through reactions involving chloroacetamide and phenoxyphenol under specific conditions, yielding products with significant yields beyond 85% (He Xiang-qi, 2007).
Molecular Structure Analysis The molecular structure of these compounds is typically characterized using spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). For instance, the structures of silylated derivatives of N-(2-hydroxyphenyl)acetamide were elucidated through NMR, MS, and X-ray single-crystal analysis, providing insights into the compound's molecular framework and the effects of substitutions on the phenyl ring (A. Nikonov et al., 2016).
Chemical Reactions and Properties The chemical reactions involving these compounds typically include acylation, silylation, and reductive carbonylation, among others. The reactivity and chemical behavior are influenced by the presence of functional groups such as acetamide and phenoxy groups. For instance, the transformation of nitrobenzene to N-(4-hydroxyphenyl)acetamide through a one-pot reductive carbonylation showcases the complex reactivity and potential applications in pharmaceuticals (A. Vavasori et al., 2023).
Physical Properties Analysis Physical properties such as melting points, boiling points, solubility, and crystal structures are crucial for understanding the compound's behavior in different environments. These properties can be affected by molecular structure and substituent effects. While specific data for N-(2-hydroxy-4,5-dimethylphenyl)-2-(3-methylphenoxy)acetamide may not be available, related compounds exhibit distinct physical characteristics that can be analyzed through crystallography and other techniques (Julia Bąkowicz & I. Turowska-Tyrk, 2010).
Chemical Properties Analysis The chemical properties, including reactivity, stability, and interactions with other molecules, are influenced by the acetamide and phenoxy functional groups. Studies on related compounds provide insights into their hydrogen bonding capabilities, electronic structure, and reactivity under different chemical conditions. For example, investigations into hydrogen bond studies in substituted acetamides highlight the importance of intramolecular interactions in defining the compound's chemical properties (T. Romero & Angela Margarita, 2008).
特性
IUPAC Name |
N-(2-hydroxy-4,5-dimethylphenyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-5-4-6-14(7-11)21-10-17(20)18-15-8-12(2)13(3)9-16(15)19/h4-9,19H,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQGEWWAHMOYLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C(=C2)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-{[6-(dimethylamino)pyridin-3-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517949.png)
![1-butyl-8-nitrochromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5517952.png)
![3-(1H-imidazol-2-yl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5517955.png)
![(3S*,4S*)-4-cyclopropyl-1-[(2-methyl-5-pyrimidinyl)methyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5517958.png)
![methyl 2-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5517960.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5517969.png)
![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5517975.png)

![2-(2,4-dichlorophenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5517993.png)
![9-[2-oxo-2-(1-piperazinyl)ethyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5517999.png)


![5-(4-isopropoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5518008.png)